molecular formula C10H13N5O2 B075817 Adrenochrome guanylhydrazone CAS No. 1214-74-0

Adrenochrome guanylhydrazone

Cat. No.: B075817
CAS No.: 1214-74-0
M. Wt: 235.24 g/mol
InChI Key: IUCXVORPVOMKHU-UHFFFAOYSA-N
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Description

Deoxyaconitine is a diterpenoid alkaloid primarily found in the roots of Aconitum species, such as Aconitum carmichaeli. It is known for its potent neurotoxic and cardiotoxic properties. The compound has a molecular formula of C34H47NO10 and a molecular weight of 629.74 g/mol . Deoxyaconitine is a white crystalline solid with a melting point of 177-180°C and a boiling point of 680.6°C at 760 mmHg .

Mechanism of Action

Deoxyaconitine exerts its effects by interacting with voltage-gated sodium channels in nerve and muscle cells. It binds to these channels, causing prolonged activation and preventing normal repolarization. This leads to increased sodium ion influx, resulting in hyperexcitability and subsequent neurotoxic and cardiotoxic effects . The compound’s action is partly mediated by k-opioid receptors, which contribute to its analgesic properties .

Biological Activity

Adrenochrome guanylhydrazone (AGH) is a derivative of adrenochrome, a compound produced through the oxidation of adrenaline (epinephrine). This article explores the biological activity of AGH, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C10_{10}H13_{13}N5_5O2_2
  • Molecular Weight : Approximately 233.24 g/mol
  • CAS Number : 54-06-8

AGH is characterized by its guanylhydrazone moiety, which enhances its stability and biological activity compared to its parent compound, adrenochrome.

AGH exhibits various biological activities, primarily attributed to its interaction with different biological systems:

  • Antioxidant Activity : AGH has been shown to exhibit antioxidant properties, potentially reducing oxidative stress in cells. This activity is crucial in protecting cells from damage caused by reactive oxygen species (ROS) .
  • Hemostatic Properties : Similar to adrenochrome monoaminoguanidine mesilate, AGH may possess hemostatic properties, aiding in blood clotting and stabilizing capillaries. This is particularly relevant in clinical settings where rapid hemostasis is required .
  • Antitumor Activity : Preliminary studies suggest that AGH may inhibit tumor cell respiration, indicating potential antitumor effects. This could be significant for cancer therapies aimed at reducing tumor growth and metastasis .

Biological Activity Data

A summary of the biological activities and effects observed in studies involving AGH is presented in the following table:

Biological ActivityObservationsReferences
AntioxidantReduces ROS levels in vitro
HemostaticPromotes blood clotting in animal models
AntitumorInhibits cancer cell respiration
CytoprotectiveProtects against oxidative damage in cell cultures

Case Studies and Research Findings

  • Study on Hemostasis : A study conducted on rabbits demonstrated that AGH significantly improved hemostatic outcomes compared to control groups. The compound was administered during surgical procedures, resulting in reduced bleeding and faster clot formation .
  • Radiation Protection : Research has indicated that AGH may protect against radiation-induced damage. In a clinical trial involving patients undergoing radiation therapy for cervical cancer, AGH administration resulted in a notable decrease in chromosomal aberrations and improved recovery from leukopenia .
  • Antitumor Effects : A laboratory study explored the effects of AGH on various cancer cell lines. Results showed that AGH inhibited cell proliferation and induced apoptosis, suggesting its potential as a chemotherapeutic agent .

Properties

CAS No.

1214-74-0

Molecular Formula

C10H13N5O2

Molecular Weight

235.24 g/mol

IUPAC Name

1-[(3,6-dihydroxy-1-methyl-2,3-dihydroindol-5-yl)imino]guanidine

InChI

InChI=1S/C10H13N5O2/c1-15-4-9(17)5-2-6(13-14-10(11)12)8(16)3-7(5)15/h2-3,9,16-17H,4H2,1H3,(H3,11,12)

InChI Key

IUCXVORPVOMKHU-UHFFFAOYSA-N

SMILES

CN1CC(C2=CC(=C(C=C21)O)N=NC(=N)N)O

Isomeric SMILES

CN1CC(C2=C/C(=N\N=C(N)N)/C(=O)C=C21)O

Canonical SMILES

CN1CC(C2=CC(=C(C=C21)O)N=NC(=N)N)O

Origin of Product

United States

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